2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Overview
Description
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with isopropyl-substituted triazole precursors. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Halogens, alkylating agents; reactions are conducted under controlled temperatures and often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated aniline derivatives.
Scientific Research Applications
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
2-[4-(methyl)-4H-1,2,4-triazol-3-yl]aniline: A derivative with a methyl group instead of an isopropyl group.
2-[4-(ethyl)-4H-1,2,4-triazol-3-yl]aniline: A derivative with an ethyl group instead of an isopropyl group.
Uniqueness: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a distinct compound with specific applications .
Biological Activity
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline, also known as 2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline, is a compound with significant biological activity attributed to its unique triazole structure. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C11H14N4 |
Molecular Weight | 202.26 g/mol |
IUPAC Name | 2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline |
Appearance | Powder |
Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound involves several steps typically starting from commercially available precursors. The process may include the formation of the triazole ring through cyclization reactions followed by substitution to introduce the aniline moiety.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit broad-spectrum antimicrobial activity. For instance, derivatives of triazoles have been shown to possess significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) as low as 50 µM against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer activities. In vitro assays have shown that various triazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest and apoptosis induction, which are critical for inhibiting tumor growth .
Case Studies
- Anticancer Activity : A study synthesized a series of triazole-based compounds and evaluated their antiproliferative effects using MTT assays. Compounds with modifications at the C-4 position of the triazole ring exhibited enhanced activity against MCF-7 cells .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of various triazole derivatives. The results indicated that specific substitutions on the triazole ring significantly increased efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors affecting activity include:
- Substituents on the Triazole Ring : Variations in alkyl or aryl groups at specific positions can enhance or reduce biological potency.
- Aniline Moiety : The nature of substitutions on the aniline part also plays a crucial role in determining the overall activity.
Properties
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZVBXQYYNGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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